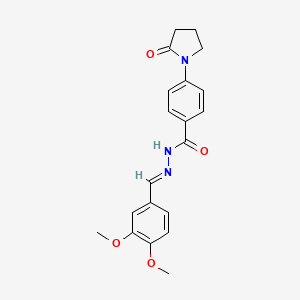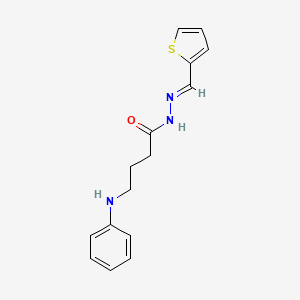
4-anilino-N'-(2-thienylmethylene)butanohydrazide
Descripción general
Descripción
4-anilino-N'-(2-thienylmethylene)butanohydrazide, also known as TBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazides, which are organic compounds containing a hydrazine functional group (-NH-NH2) attached to a carbonyl group. TBH has been found to possess various biological and pharmacological properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-anilino-N'-(2-thienylmethylene)butanohydrazide is not fully understood. However, it has been suggested that 4-anilino-N'-(2-thienylmethylene)butanohydrazide may exert its biological and pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
4-anilino-N'-(2-thienylmethylene)butanohydrazide has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has also been found to inhibit the migration and invasion of cancer cells, which may help prevent the spread of cancer. Additionally, 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to modulate the expression of various genes and proteins involved in cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-anilino-N'-(2-thienylmethylene)butanohydrazide in lab experiments is its wide range of biological and pharmacological activities. This makes it a versatile compound that can be used to study various cellular and molecular processes. Additionally, 4-anilino-N'-(2-thienylmethylene)butanohydrazide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 4-anilino-N'-(2-thienylmethylene)butanohydrazide in lab experiments is its potential toxicity. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-anilino-N'-(2-thienylmethylene)butanohydrazide. One area of interest is the development of new derivatives of 4-anilino-N'-(2-thienylmethylene)butanohydrazide with improved biological and pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the biological and pharmacological effects of 4-anilino-N'-(2-thienylmethylene)butanohydrazide. Additionally, further research is needed to determine the potential clinical applications of 4-anilino-N'-(2-thienylmethylene)butanohydrazide, particularly in the treatment of cancer and infectious diseases.
Aplicaciones Científicas De Investigación
4-anilino-N'-(2-thienylmethylene)butanohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological and pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to possess antibacterial and antifungal activities against several pathogens. Additionally, 4-anilino-N'-(2-thienylmethylene)butanohydrazide has been shown to possess antioxidant activity, which may help prevent oxidative damage to cells and tissues.
Propiedades
IUPAC Name |
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(18-17-12-14-8-5-11-20-14)9-4-10-16-13-6-2-1-3-7-13/h1-3,5-8,11-12,16H,4,9-10H2,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQQXCOFOBWGIV-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)
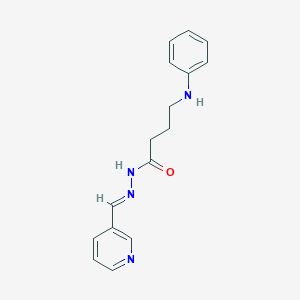
![1-(4-fluorophenyl)-4-[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]piperazine](/img/structure/B3833403.png)

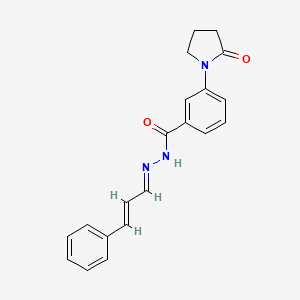
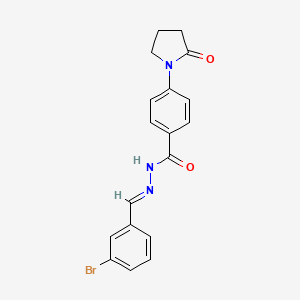

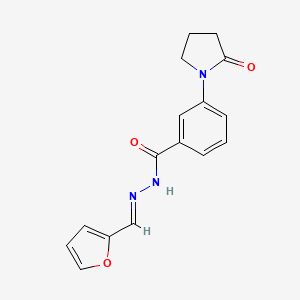
![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
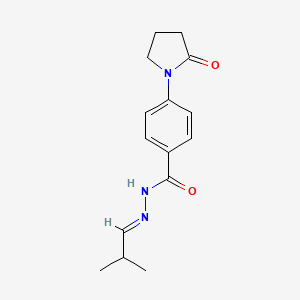
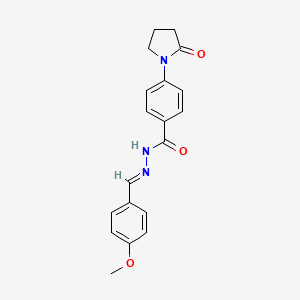
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B3833497.png)
